Cas no 4815-30-9 (2,4-diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate)

2,4-Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a functionalized thiophene derivative with potential applications in organic synthesis and material science. Its structure features both amino and ester groups, offering versatile reactivity for further modifications, such as condensation or polymerization reactions. The presence of the electron-donating amino group enhances its utility in constructing conjugated systems, which are valuable in optoelectronic materials. The ethyl ester moieties improve solubility in organic solvents, facilitating processing in synthetic workflows. This compound may serve as a key intermediate in the development of heterocyclic compounds, dyes, or functional polymers, where precise molecular design is critical. Its stability under standard conditions further supports its practicality in laboratory and industrial settings.
2,4-diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate structure
4815-30-9 structure
Product Name:2,4-diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
CAS No:4815-30-9
MF:C11H15NO4S
MW:257.30610203743
MDL:MFCD00005450
CID:45344
PubChem ID:78537
Update Time:2025-05-23

2,4-diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
    • 5-Amino-3-methyl-2,4-thiophenedicarboxilic acid diethyl ester
    • Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate
    • Diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate
    • 2-Amino-3,5-bis(ethoxycarbonyl)-4-methylthiophene
    • 5-Amino-3-methyl-2,4-thiophenedicarboxylic Acid Diethyl Ester
    • 5-Amino-3-methyl-thiophene-2,4-dicarboxylic aciddiethyl ester
    • 2,4-diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
    • Diethyl5-amino-3-methylthiophene-2,4-dicarboxylate
    • diethyl 5-amino-3-methyl-thiophene-2,4-dicarboxylate
    • 2,4-Thiophenedicarboxylic acid, 5-amino-3-methyl-, diethyl ester
    • DGVXLHAJVRRLGV-UHFFFAOYSA-N
    • 5-Amino-3-methyl-t
    • diethyl 5-amino-3-methyl-2,4-thiophene dicarboxylate
    • NS00031772
    • AKOS000103702
    • CHEMBL1319821
    • EN300-16871
    • ethyl 2-amino-5-(ethoxycarbonyl)-4-methylthiophene-3-carboxylate
    • J-640125
    • diethyl2-amino-4-methylthiophene-3,5-dicarboxylate
    • HMS1535G10
    • A7328
    • J-800129
    • 2-Amino-4-methyl-3,5-bis(ethoxycarbonyl)thiophene
    • NSC 149763
    • 5-Amino-3-methylthiophene-2,4-dicarboxylic acid diethyl ester
    • AH-232/03154032
    • BCP29816
    • 2,4-Thiophenedicarboxylic acid, 5-amino-3-methyl-, 2,4-diethyl ester
    • NSC-149763
    • BRD-K04917639-001-01-3
    • 2, 5-amino-3-methyl-, diethyl ester
    • F0095-1654
    • Z56802790
    • MLS000779926
    • AMY505
    • CS-W004484
    • CCG-103738
    • 2-amino-3,5-diethoxycarbonyl-4-methylthiophene
    • 2,4-diethoxycarbonyl-3-methyl-5-aminothiophene
    • W-202846
    • 5-Amino-3-methyl-thiophene-2,4-dicarboxylic acid diethyl ester
    • FT-0624829
    • HMS2795I03
    • SR-01000396841-1
    • SY018475
    • BP-12350
    • NSC-827219
    • DTXSID90197438
    • BIDD:GT0567
    • NSC827219
    • 4815-30-9
    • NSC149763
    • 5-Amino-3-methyl-thiophene-2,4-dicarboxylic acid diethyl ester
    • CBDivE_004167
    • SMR000420157
    • MFCD00005450
    • EINECS 225-388-0
    • TS-00826
    • 2-Amino-4-methyl-3,5-bis(ethoxycarbonyl)thiophen
    • SR-01000396841
    • BB 0218689
    • SCHEMBL1143421
    • NCGC00246391-01
    • TimTec1_000494
    • X96G3E9DPK
    • DB-051525
    • STK242202
    • ALBB-001560
    • BBL007553
    • MDL: MFCD00005450
    • Inchi: 1S/C11H15NO4S/c1-4-15-10(13)7-6(3)8(17-9(7)12)11(14)16-5-2/h4-5,12H2,1-3H3
    • InChI Key: DGVXLHAJVRRLGV-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(=O)OCC)C(C)=C1C(=O)OCC)N

Computed Properties

  • Exact Mass: 257.07200
  • Monoisotopic Mass: 257.072
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 2.9
  • Topological Polar Surface Area: 107

Experimental Properties

  • Color/Form: Solid
  • Density: 1.3137 (rough estimate)
  • Melting Point: 106.0 to 109.0 deg-C
  • Boiling Point: 372.6 °C at 760 mmHg
  • Flash Point: 179.1 °C
  • Refractive Index: 1.5500 (estimate)
  • PSA: 106.86000
  • LogP: 2.57330
  • Solubility: Uncertain

2,4-diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Security Information

2,4-diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,4-diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Pricemore >>

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2,4-diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:4815-30-9)2,4-diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Order Number:A7328
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:34
Price ($):171.0
Email:sales@amadischem.com

2,4-diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Related Literature

Additional information on 2,4-diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

2,4-Diethyl 5-Amino-3-Methylthiophene-2,4-Dicarboxylate: A Comprehensive Overview

The compound with CAS No. 4815-30-9, commonly referred to as 2,4-diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, is a fascinating molecule with unique structural and functional properties. This compound belongs to the class of thiophene derivatives, which have garnered significant attention in various fields due to their versatile applications. The thiophene ring serves as the core structure, with substituents at positions 2, 4, and 5. Specifically, the molecule features two ethyl groups at positions 2 and 4, an amino group at position 5, and a methyl group at position 3. The dicarboxylate functionality further enhances its chemical reactivity and potential for functionalization.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 2,4-diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate through multi-step reactions. Researchers have explored various methodologies to optimize the synthesis process, ensuring high yield and purity. The introduction of the amino group at position 5 has been particularly significant, as it imparts nucleophilic properties to the molecule. This feature makes it a valuable precursor in the synthesis of more complex structures, such as heterocyclic compounds and bioactive molecules.

The dicarboxylate functionality of this compound plays a pivotal role in its chemical versatility. It allows for the formation of ester bonds with alcohols or other nucleophiles, enabling the creation of tailored derivatives. This property has been exploited in the development of novel materials for electronic applications. For instance, studies have shown that derivatives of this compound can be incorporated into organic semiconductors to enhance their charge transport properties.

In terms of biological applications, 2,4-diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate has demonstrated potential as a precursor for drug development. The amino group at position 5 can serve as a site for further functionalization, such as attaching bioactive moieties or targeting ligands. Recent research has focused on its ability to interact with specific proteins or enzymes, suggesting its potential role in therapeutic agents.

The physical properties of this compound are also noteworthy. Its solubility in organic solvents facilitates its use in solution-based reactions and formulations. Additionally, its thermal stability has been evaluated under various conditions, making it suitable for high-temperature applications in materials science.

From an environmental perspective, understanding the degradation pathways of 2,4-diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is crucial for assessing its environmental impact. Studies have indicated that under certain conditions, such as exposure to UV light or microbial activity, the compound undergoes hydrolysis or oxidation to form less complex byproducts.

In conclusion,2,4-diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS No. 4815-30-9) is a multifaceted compound with promising applications across diverse fields. Its unique structure and functional groups make it an invaluable building block for advanced materials and bioactive molecules. As research continues to uncover new possibilities for this compound,the future holds exciting opportunities for its utilization in innovative technologies.

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Amadis Chemical Company Limited
(CAS:4815-30-9)2,4-diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
A7328
Purity:99%
Quantity:100g
Price ($):171.0
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